Dexsotalol hydrochloride
CAS No.: 4549-94-4
Cat. No.: VC1605863
Molecular Formula: C12H21ClN2O3S
Molecular Weight: 308.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4549-94-4 |
|---|---|
| Molecular Formula | C12H21ClN2O3S |
| Molecular Weight | 308.83 g/mol |
| IUPAC Name | N-[4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/t12-;/m1./s1 |
| Standard InChI Key | VIDRYROWYFWGSY-UTONKHPSSA-N |
| Isomeric SMILES | CC(C)NC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |
| SMILES | CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |
| Canonical SMILES | CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |
Introduction
Dexsotalol hydrochloride is a selective Class III antiarrhythmic agent primarily investigated for managing ventricular and supraventricular arrhythmias. As the dextrorotatory enantiomer of racemic sotalol, it lacks the beta-adrenergic blocking (Class II) activity of its levorotatory counterpart, focusing instead on prolonging cardiac action potential duration through potassium channel antagonism . Below is a structured analysis of its properties, mechanism, and research findings.
Clinical Applications and Discontinuation
Dexsotalol hydrochloride was investigated for:
-
Proarrhythmic Risk: QT prolongation and torsades de pointes observed in trials .
-
Lack of Efficacy: Insufficient superiority over existing therapies in reducing mortality .
Research Findings
Preclinical Data
-
In Vitro: Demonstrated dose-dependent Iₖᵣ blockade in ventricular myocytes .
-
In Vivo: Prolonged action potential duration in animal models without affecting heart rate .
Clinical Trials
-
SWORD Trial (1996): Highlighted increased mortality in post-myocardial infarction patients, leading to discontinuation .
-
Dose Dependency: Higher doses (>320 mg/day) correlated with elevated arrhythmia risk .
| Parameter | Dexsotalol Hydrochloride | Racemic Sotalol |
|---|---|---|
| Class III Activity | Yes | Yes |
| Beta-Blockade | No | Yes |
| QT Prolongation | Significant | Moderate |
| Clinical Status | Discontinued | Approved (Betapace AF®) |
Adverse Effects and Warnings
-
QT Prolongation: Requires ECG monitoring; contraindicated if QTc >450 ms .
-
Contraindications: Severe heart failure, hypokalemia, and congenital long QT syndrome .
-
Drug Interactions: Synergistic QT prolongation with diuretics or macrolides .
Pharmacokinetics (Limited Data)
Synthesis and Availability
Dexsotalol hydrochloride is custom-synthesized for research (Hodoodo Cat# H413626) at >98% purity . Commercial production ceased following clinical discontinuation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume